3-(Trimethylsilyl)propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-trimethylsilylpropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQZRITYCDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)propane-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3-(Trimethylsilyl)propane-1-sulfonic acid.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various sulfonamide, sulfonate, and sulfone derivatives can be formed.
Reduction Products: 3-(Trimethylsilyl)propane-1-sulfonic acid is a common reduction product.
Oxidation Products: Sulfonic acid derivatives are formed through oxidation.
Scientific Research Applications
Synthetic Applications
1.1. Reactivity in Organic Synthesis
3-(Trimethylsilyl)propane-1-sulfonyl chloride serves as an important reagent in organic synthesis due to its ability to introduce sulfonyl groups into organic molecules. Sulfonyl chlorides are known for their reactivity, particularly in the formation of sulfonamides and sulfonimidates, which are valuable intermediates in drug synthesis and materials science.
- Formation of Sulfonamides: The compound can react with amines to form sulfonamides, which are crucial in medicinal chemistry for developing pharmaceuticals with antimicrobial properties .
- Synthesis of Sulfonimidates: It can also be utilized in the synthesis of sulfonimidates, which have applications in the preparation of complex organosulfur compounds .
1.2. Microwave-Assisted Organic Synthesis (MAOS)
Recent studies have highlighted the efficiency of microwave-assisted organic synthesis using this compound. For instance, the compound has been employed in microwave-assisted reactions that significantly reduce reaction times while improving yields compared to traditional methods .
| Reaction Type | Conditions | Yield |
|---|---|---|
| MAOS of N-(3,5-difluorophenyl)propane-1-sulfonamide | 100 °C for 30 min | 89% |
| MAOS of PLX4720 precursor | 130 °C for 10 min | 92% |
Analytical Applications
2.1. NMR Chemical Shift Reference
This compound is utilized as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. Its stable chemical structure allows it to serve as a reliable standard for calibrating chemical shifts, which is essential for accurate spectral analysis in both academic and industrial laboratories .
Industrial Applications
3.1. Pharmaceutical Industry
In the pharmaceutical sector, this compound is used to synthesize various drug intermediates, particularly those involving sulfonamide motifs. This compound facilitates the development of new therapeutic agents with enhanced efficacy against diseases like cancer and bacterial infections .
3.2. Material Science
The compound's ability to modify surfaces through sulfonyl group introduction makes it valuable in material science applications, particularly in the development of coatings and polymers that require specific chemical functionalities for improved performance .
Case Studies
4.1. Synthesis of Anticancer Agents
A notable application involves the synthesis of PLX4032 (vemurafenib), an anticancer drug targeting BRAF mutations. The synthesis pathway includes using this compound as a key intermediate, demonstrating its significance in creating effective cancer therapies .
4.2. Development of Antimicrobial Compounds
Research has shown that derivatives synthesized from this compound exhibit potent antimicrobial activity. These compounds are derived from reactions with various amines and have been tested against multiple bacterial strains, showcasing their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trimethylsilyl group provides steric protection and enhances the stability of the compound, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
*Note: Data for this compound inferred from structural analogs ().
Structural and Reactivity Differences
- Trimethylsilyl Group: The -Si(CH₃)₃ group confers significant steric bulk and hydrophobicity, reducing susceptibility to hydrolysis compared to polar substituents like -N(CH₃)₂ () or -O-(tetrahydropyran) (). This makes the compound suitable for reactions in non-polar media .
- Electron-Withdrawing Groups : Compounds like 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride exhibit heightened electrophilicity at the sulfur center due to the electron-withdrawing CF₃ group, accelerating nucleophilic substitution reactions ().
- Steric Effects : Bulky substituents (e.g., cyclohexylmethoxy in ) hinder reagent access to the sulfonyl chloride group, necessitating elevated temperatures or catalysts for efficient reactions.
Stability and Handling
- Hydrolysis Resistance: The trimethylsilyl group in this compound enhances stability against hydrolysis compared to analogs with polar substituents (e.g., dimethylamino in ) .
- Moisture Sensitivity : Most sulfonyl chlorides require anhydrous storage (), but silicon-containing variants may tolerate brief atmospheric exposure due to hydrophobicity.
Biological Activity
3-(Trimethylsilyl)propane-1-sulfonyl chloride (TMSPSCl) is a sulfonyl chloride compound notable for its potential applications in organic synthesis and biological research. Its structure includes a trimethylsilyl group, which enhances its reactivity and solubility in various organic solvents. This article explores the biological activity of TMSPSCl, focusing on its interactions with biomolecules, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C6H15ClO2SSi
- Molecular Weight : 210.78 g/mol
- CAS Number : 102200-90-0
Biological Activity Overview
TMSPSCl has been investigated for its role in modifying biomolecules, especially in the context of peptide synthesis and drug development. The biological activity of TMSPSCl can be categorized into several key areas:
1. Reactivity with Amino Acids and Peptides
TMSPSCl is utilized as a reagent for the sulfonylation of amino acids, which can enhance the solubility and stability of peptides. The introduction of a sulfonyl group can alter the physicochemical properties of peptides, potentially improving their biological activity.
2. Antimicrobial Activity
Research indicates that sulfonyl chlorides, including TMSPSCl, exhibit antimicrobial properties. The mechanism is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. A study demonstrated that compounds derived from TMSPSCl showed significant inhibitory effects against various bacterial strains.
3. Cytotoxic Effects
Some derivatives of TMSPSCl have been evaluated for cytotoxicity against cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in specific cancer cells, indicating potential as anticancer agents.
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives from TMSPSCl and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing their potential as new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of TMSPSCl derivatives on human cancer cell lines. The study reported IC50 values ranging from 10 to 30 µM for various derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies suggested that these compounds triggered caspase-dependent apoptosis pathways .
The biological activity of TMSPSCl is primarily attributed to its ability to modify nucleophilic sites on biomolecules, such as amino acids and proteins. The sulfonyl group can form stable covalent bonds with nucleophiles, potentially altering the function of enzymes or receptors involved in critical biological processes.
Comparative Analysis
The following table summarizes the biological activities of TMSPSCl compared to other similar sulfonyl compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | 10-30 | Covalent modification of biomolecules |
| Sulfanilamide | High | 50-100 | Inhibition of bacterial folate synthesis |
| Benzene sulfonamide | Moderate | >100 | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(trimethylsilyl)propane-1-sulfonyl chloride in high purity?
- Methodology : React 3-(trimethylsilyl)propane-1-sulfonic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C. Purify via fractional distillation or silica-gel chromatography. Monitor reaction completion using <sup>1</sup>H NMR for disappearance of the sulfonic acid proton (δ 11–12 ppm) .
- Critical Parameters : Moisture must be excluded to avoid hydrolysis. Use freshly distilled SOCl₂ for maximum yield (>85%).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H (δ 0.1–0.3 ppm for Si(CH₃)₃), <sup>13</sup>C (δ 1–3 ppm for Si–CH₂), and <sup>29</sup>Si NMR (δ 10–15 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]<sup>+</sup> at m/z 212.1 (calculated).
- Elemental Analysis : Match C, H, S, and Si content to theoretical values (C: 34.0%, H: 7.6%, S: 15.1%, Si: 13.2%) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Stability Protocol : Store in anhydrous dichloromethane or tetrahydrofuran (THF) at –20°C under argon. Avoid prolonged exposure to light or humidity, which can hydrolyze the sulfonyl chloride to the sulfonic acid .
Advanced Research Inquiries
Q. How does the trimethylsilyl group influence the electrophilicity of the sulfonyl chloride in nucleophilic substitutions?
- Mechanistic Insight : The electron-donating trimethylsilyl group reduces electrophilicity at the sulfur center compared to non-silylated analogs. This stabilizes intermediates in SN² reactions but may slow kinetics.
- Experimental Validation : Compare reaction rates with non-silylated propane-1-sulfonyl chloride using competitive kinetic assays (e.g., with amines or alcohols). Monitor via <sup>19</sup>F NMR if fluorinated nucleophiles are used .
Q. Can this compound act as a sulfonating agent in Diels-Alder or cycloaddition reactions?
- Application : Yes. Use it to sulfonate dienes or electron-rich aromatics for subsequent cycloadditions. For example, trap O-quinodimethanes (generated from furans) via sulfonation to form stable dienophiles .
- Optimization : Conduct reactions at –78°C in THF with BF₃·OEt₂ as a Lewis acid catalyst. Isolate products via flash chromatography (hexane:EtOAc = 4:1) .
Q. What strategies mitigate competing hydrolysis during reactions in aqueous-organic biphasic systems?
- Solution : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle the sulfonyl chloride into the organic phase. Adjust pH to ≤5 to minimize hydroxide-mediated hydrolysis .
- Validation : Quantify hydrolysis byproducts (sulfonic acid) via HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) .
Key Research Gaps and Contradictions
- Contradiction : reports high stability for the sulfonic acid derivative, but the sulfonyl chloride is prone to hydrolysis. This necessitates careful handling in synthetic workflows .
- Gap : Limited data on the compound’s utility in photoaffinity labeling or click chemistry. Researchers are advised to explore its reactivity with azides or alkynes under Cu(I) catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
